Welcome to the BenchChem Online Store!
molecular formula C7H10N2O2 B8395561 N-(furan-2-ylmethyl)-N'-methylurea

N-(furan-2-ylmethyl)-N'-methylurea

Cat. No. B8395561
M. Wt: 154.17 g/mol
InChI Key: LTWTZLKSYJZNME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05308857

Procedure details

A solution of methyl isocyanate (34.0 g) in methanol (30 ml) was added dropwise to a solution of furan-2-ylmethylamine (57.9 g) in methanol (300 ml) at 5° to 15° C. After being stirred at room temperature for three hours, the solvent was evaporated in vacuo. The residue was treated with diisopropyl ether (400 ml) to give N-(furan-2-ylmethyl)-N'-methylurea (81.9 g).
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
57.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]=[C:3]=[O:4].[O:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][NH2:11]>CO>[O:5]1[CH:9]=[CH:8][CH:7]=[C:6]1[CH2:10][NH:11][C:3]([NH:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
34 g
Type
reactant
Smiles
CN=C=O
Name
Quantity
57.9 g
Type
reactant
Smiles
O1C(=CC=C1)CN
Name
Quantity
30 mL
Type
solvent
Smiles
CO
Name
Quantity
300 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After being stirred at room temperature for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with diisopropyl ether (400 ml)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
O1C(=CC=C1)CNC(=O)NC
Measurements
Type Value Analysis
AMOUNT: MASS 81.9 g
YIELD: CALCULATEDPERCENTYIELD 89.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.